2-Butyl-2-(chloromethyl)oxolane
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Overview
Description
2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .
Scientific Research Applications
2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.
2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.
Uniqueness
2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .
Biological Activity
2-Butyl-2-(chloromethyl)oxolane, a cyclic ether compound with the molecular formula C8H15ClO and a molecular weight of 176.68 g/mol, features a unique oxolane structure. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, although specific biological activities have yet to be comprehensively characterized. This article aims to explore the biological activity of this compound, summarizing existing research findings, potential pharmacological profiles, and comparative analyses with structurally related compounds.
Chemical Structure and Properties
The compound exhibits a chloromethyl substituent on the oxolane ring, which contributes to its reactivity. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C8H15ClO |
Molecular Weight | 176.68 g/mol |
Structure Type | Cyclic ether (oxolane) |
Key Features | Chloromethyl group, butyl substituent |
Synthesis
Synthesis methods for this compound include various organic reactions such as nucleophilic substitution and cyclization processes. The chloromethyl group can serve as a reactive site for further functionalization, making it valuable in synthetic organic chemistry.
Potential Pharmacological Profiles
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, chlorinated ethers are often evaluated for their efficacy against various pathogens.
- Anticancer Properties : The presence of halogen substituents in organic compounds has been associated with anticancer activity due to their ability to interact with DNA and inhibit cell proliferation.
- Neuroprotective Effects : Some cyclic ethers have shown promise in neuroprotection, potentially through antioxidant mechanisms.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structure Type | Key Features |
---|---|---|
2-Methyl-2-(chloromethyl)oxolane | Oxetane | Similar chloromethyl group; different alkyl substituent |
4-Chloromethyl tetrahydrofuran | Tetrahydrofuran | Used as a precursor in organic synthesis; exhibits different reactivity |
3-Chloro-3-methylbutanol | Alcohol | Related in terms of functional groups; broader application in solvents |
These comparisons highlight the unique attributes of this compound and suggest avenues for further research into its biological activity.
Case Studies and Research Findings
Currently, there are few published case studies specifically addressing the biological activity of this compound. However, research into similar compounds indicates that exploring this compound's activity against various microbial strains could yield valuable insights.
For example:
Properties
Molecular Formula |
C9H17ClO |
---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-butyl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
InChI Key |
ATYQTHVLQRYLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCO1)CCl |
Origin of Product |
United States |
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